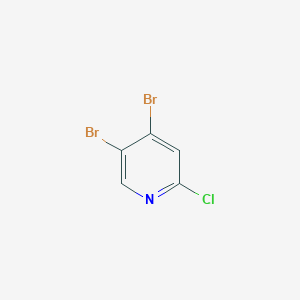

4,5-Dibromo-2-chloropyridine

Beschreibung

4,5-Dibromo-2-chloropyridine (CAS: 1807166-31-9) is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂ClN and a molecular weight of 271.34 g/mol. This compound features a pyridine ring substituted with two bromine atoms at positions 4 and 5, and a chlorine atom at position 2. Its high halogen content and aromatic heterocyclic structure make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where halogenated pyridines serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .

Eigenschaften

IUPAC Name |

4,5-dibromo-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFRDCWAWXYNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination with Liquid Bromine

Liquid bromine (Br₂) is a classical electrophilic brominating agent for aromatic systems. For 2-chloropyridine, bromination typically occurs at the 4- and 5-positions due to the meta-directing effect of the chlorine substituent. A representative procedure involves dissolving 2-chloropyridine in a halogenated solvent (e.g., dichloromethane) and cooling to 0–5°C. Bromine is added dropwise under vigorous stirring, followed by gradual warming to room temperature. The reaction is monitored via thin-layer chromatography (TLC) until completion.

Example Protocol

-

Substrate : 2-Chloropyridine (10 mmol)

-

Solvent : Dichloromethane (50 mL)

-

Bromine : 22 mmol (2.2 equiv)

-

Conditions : 0°C → rt, 12 h

This method faces challenges in regioselectivity, often producing mixtures of 3,5-dibromo and 4,5-dibromo isomers. Purification via column chromatography (ethyl acetate/hexane, 1:15) is required to isolate 4,5-dibromo-2-chloropyridine.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers better control over bromination by generating bromine radicals in situ. In a modified approach, 2-chloropyridine is treated with NBS in acetonitrile at 80°C for 6–8 hours. A catalytic amount of azobisisobutyronitrile (AIBN) initiates radical formation, favoring 4,5-dibromination.

Example Protocol

-

Substrate : 2-Chloropyridine (10 mmol)

-

NBS : 22 mmol (2.2 equiv)

-

Catalyst : AIBN (0.5 mmol)

-

Solvent : Acetonitrile (30 mL)

-

Conditions : 80°C, 8 h

This method reduces side products compared to liquid bromine, with the succinimide byproduct easily removed via aqueous extraction.

Diazotization and Halogen Exchange

Sandmeyer-Type Reaction from 2-Amino-4,5-dibromopyridine

A two-step strategy involves synthesizing 2-amino-4,5-dibromopyridine followed by diazotization and chlorination. The amino group directs bromination to the 4- and 5-positions, after which it is replaced by chlorine via a Sandmeyer reaction.

Step 1: Synthesis of 2-Amino-4,5-dibromopyridine

-

Substrate : 2-Aminopyridine (10 mmol)

-

Brominating Agent : Br₂ (22 mmol) in acetic acid

-

Conditions : 50°C, 3 h

Step 2: Diazotization and Chlorination

-

Substrate : 2-Amino-4,5-dibromopyridine (10 mmol)

-

Reagents : NaNO₂ (12 mmol), CuCl (5 mmol), HCl (conc., 20 mL)

-

Conditions : −5°C → 0°C, 2 h

This route achieves high regioselectivity but requires handling toxic diazonium intermediates.

Catalytic Bromination with HBr and Hydrogen Peroxide

A scalable method employs HBr and hydrogen peroxide (H₂O₂) to brominate 2-chloropyridine. The reaction proceeds via an electrophilic mechanism, with H₂O₂ oxidizing HBr to Br₂ in situ. Ammonium bromide (NH₄Br) enhances bromine generation.

Example Protocol

-

Substrate : 2-Chloropyridine (10 mmol)

-

HBr (48%) : 30 mL

-

H₂O₂ (30%) : 15 mL

-

Additive : NH₄Br (12 mmol)

-

Conditions : 110°C → 120°C, 5 h

This method avoids handling liquid bromine and is suitable for industrial-scale production.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Br₂ Bromination | Br₂, CH₂Cl₂ | 0°C → rt, 12 h | 58–65% | Low cost, simple setup | Poor regioselectivity, toxic Br₂ |

| NBS Bromination | NBS, AIBN, MeCN | 80°C, 8 h | 70–75% | Better selectivity, easy workup | Higher cost of NBS |

| Sandmeyer Reaction | NaNO₂, CuCl, HCl | −5°C → 0°C, 2 h | 64% | High regioselectivity | Multi-step, hazardous intermediates |

| HBr/H₂O₂ Catalytic | HBr, H₂O₂, NH₄Br | 110–120°C, 5 h | 60–65% | Scalable, avoids Br₂ handling | Long reaction time |

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dibromo-2-chloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with various organoboron reagents.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols for substitution reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with organoboron reagents can yield various arylated pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4,5-Dibromo-2-chloropyridine serves as an important intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential in treating various diseases, including cancer and infections.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of halogenated pyridines, including this compound. The compound demonstrated a dose-dependent inhibition of cell viability in HeLa and HepG2 cancer cell lines, with an IC50 value of approximately 15 µM for HeLa cells after 72 hours of treatment. This suggests its potential as a lead compound for further development in cancer therapeutics .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 15 | 72 |

| HepG2 | TBD | TBD |

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. Its halogenated structure enhances its efficacy against various pests and weeds.

Case Study: Herbicidal Efficacy

Research indicates that derivatives of this compound exhibit significant herbicidal activity. These compounds have been tested against several common agricultural pests, demonstrating effective control at low concentrations .

Material Science

In material science, this compound is explored for creating novel materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material durability and resistance to environmental factors.

Table 2: Material Properties Enhanced by this compound

| Property | Improvement (%) | Application Area |

|---|---|---|

| Durability | 30 | Coatings |

| Environmental Resistance | 25 | Polymers |

Research Reagents

As a valuable reagent in organic synthesis, this compound aids researchers in creating complex molecules for various applications in chemistry and biology. It is particularly noted for its role in enzyme inhibition studies.

Case Study: Enzyme Inhibition

In biochemical studies, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. This provides insights into potential therapeutic targets for drug development .

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-2-chloropyridine involves its reactivity with various nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, it forms carbon-carbon bonds through the transmetalation process with palladium catalysts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Molecular and Structural Features

The following table summarizes key properties of 4,5-Dibromo-2-chloropyridine and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| This compound | 1807166-31-9 | C₅H₂Br₂ClN | 271.34 | 97.00% | Br (4,5), Cl (2) on pyridine |

| 4-Bromothiophene-3-carboxamide | 100245-61-2 | C₅H₄BrNOS | 206.06 | 95.00% | Br (4), carboxamide (3) on thiophene |

| tert-Butyl N-(5-hydroxypyridin-3-yl)carbamate | 906745-11-7 | C₁₀H₁₄N₂O₃ | 210.23 | N/A | Hydroxy (5), carbamate (3) on pyridine |

Key Observations:

Halogenation vs. Functionalization :

- This compound is distinguished by its trihalogenated pyridine core , which contrasts with 4-bromothiophene-3-carboxamide , a brominated thiophene bearing a carboxamide group. The former’s halogen density enhances its reactivity in nucleophilic substitution and metal-catalyzed coupling reactions, whereas the latter’s carboxamide group directs its utility toward peptide synthesis or enzyme inhibition .

- The tert-butyl carbamate derivative lacks halogens entirely, instead featuring a hydroxyl and carbamate group, which shifts its applications toward protective group chemistry or bioactive molecule synthesis.

Aromatic System Differences :

- Pyridine (in this compound) is a 6-membered ring with one nitrogen atom , imparting basicity and electronic effects (e.g., electron-withdrawing nature). Thiophene (in 4-bromothiophene-3-carboxamide) is a 5-membered sulfur-containing ring , which is less polarizable and more electron-rich, influencing solubility and reaction pathways .

Physicochemical Properties

- Solubility: this compound’s high halogen content reduces solubility in polar solvents (e.g., water) but enhances compatibility with halogenophilic reagents in non-polar media. 4-Bromothiophene-3-carboxamide’s carboxamide group improves solubility in polar aprotic solvents like DMF or DMSO.

- Stability: The trihalogenated pyridine exhibits greater thermal and oxidative stability compared to mono-halogenated analogs due to electron-withdrawing effects and increased molecular rigidity.

Biologische Aktivität

4,5-Dibromo-2-chloropyridine is a halogenated pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemical applications. This compound serves as a versatile building block for the synthesis of more complex organic molecules and has been investigated for its biological activity, including potential anticancer, anti-inflammatory, and antimicrobial properties.

This compound has the chemical formula C_5H_3Br_2ClN and is characterized by the presence of multiple halogen substituents on the pyridine ring. Its structure allows for significant reactivity with nucleophiles, making it suitable for various chemical transformations.

The biological activity of this compound can be attributed to its ability to participate in coupling reactions, particularly through transmetalation processes with palladium catalysts. This reactivity facilitates the formation of carbon-carbon bonds and allows for the introduction of various functional groups into its structure, enhancing its potential as a bioactive compound.

Anticancer Activity

Recent studies have reported that this compound exhibits notable anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver) | 1.18 ± 0.14 | |

| MCF7 (Breast) | 0.67 | |

| SW1116 (Colon) | 0.80 | |

| BGC823 (Gastric) | 0.87 |

The above data indicates that this compound is particularly effective against liver and breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been tested for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Table 2: Anti-inflammatory Activity Data

These results suggest that the compound is a potent inhibitor of COX-2, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound's broad-spectrum antimicrobial activity has also been documented. It has exhibited effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 3: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <10 | |

| Escherichia coli | <15 |

These findings highlight the potential of this compound as an effective antimicrobial agent.

Case Studies

Several case studies have explored the synthesis and application of this compound in drug discovery:

- Synthesis of Bioactive Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity. Modifications have included substitutions at different positions on the pyridine ring to optimize potency against specific targets .

- Combination Therapies : Investigations into combination therapies involving this compound with other chemotherapeutics have shown synergistic effects in reducing tumor growth in preclinical models .

Q & A

Q. What are the optimal synthetic routes for 4,5-Dibromo-2-chloropyridine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves halogenation of pyridine derivatives under controlled conditions. For example, bromination of 2-chloropyridine using bromine in the presence of a Lewis acid (e.g., FeBr₃) at elevated temperatures (80–100°C) can yield this compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires HPLC (≥97% purity threshold) and spectroscopic confirmation (¹H/¹³C NMR , IR ) to verify the absence of unreacted intermediates or byproducts .

| Key Data | Values |

|---|---|

| Molecular Formula | C₅H₂Br₂ClN |

| Molecular Weight | 271.34 g/mol |

| CAS Number | 1807166-31-9 |

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as the electron-withdrawing nature of bromine and chlorine substituents. Experimentally, UV-Vis spectroscopy and cyclic voltammetry assess electronic transitions and redox behavior. Steric effects are quantified via X-ray crystallography to determine bond angles and spatial hindrance, which influence reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How do halogen substituents in this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer: The bromine atoms act as leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings , while the chlorine substituent stabilizes intermediates via inductive effects. To study this:

- Compare reaction rates using Pd(PPh₃)₄ vs. Pd(dba)₂ catalysts.

- Monitor intermediates via in-situ ¹⁹F NMR (if fluorinated substrates are used) or mass spectrometry . Contradictory data on reaction yields (e.g., lower-than-expected selectivity) may arise from competing dehalogenation pathways; systematic kinetic studies under varying temperatures and catalyst loads are recommended .

Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?

Methodological Answer: Discrepancies in catalytic performance (e.g., in C–N bond formation) often stem from unaccounted variables:

- Solvent polarity : Test reactions in DMF (polar aprotic) vs. toluene (nonpolar).

- Additive effects : Screen bases (Cs₂CO₃ vs. K₃PO₄) and ligands (Xantphos vs. BINAP).

- Substrate scope limitations : Use a standardized substrate library to isolate steric/electronic factors. Advanced techniques like operando spectroscopy or high-throughput screening can identify optimal conditions and reconcile conflicting data .

Q. How can regioselective functionalization of this compound be achieved for tailored material science applications?

Methodological Answer: Regioselectivity is governed by directing groups and reaction conditions:

- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate specific positions.

- Protection/deprotection : Temporarily block the chlorine site with TMSCl to favor bromine substitution. Validation requires 2D NMR (COSY, HSQC) to confirm substitution patterns and XPS for surface analysis in material applications .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how are mechanistic pathways validated?

Methodological Answer: The compound serves as a precursor for fused pyridine systems (e.g., indolizines). Mechanistic studies involve:

- Isotopic labeling (e.g., ¹⁵N or ²H) to track bond formation.

- Time-resolved ESI-MS to capture transient intermediates. Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) are resolved via EPR spectroscopy to detect radical species .

Data Contradiction & Reliability

Q. How should researchers address inconsistent spectroscopic data for this compound derivatives?

Methodological Answer: Inconsistencies in NMR shifts (e.g., unexpected splitting patterns) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.